N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with various substituents, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dichloroaniline with 5-methyl-3-phenylpyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at reflux temperature.
Substitution: Amines in the presence of a base like triethylamine in dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding site of CDK2, the compound inhibits the enzyme’s activity, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)-3-thiocyanatopyrazolo[1,5-a]pyrimidin-7-amine
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of both chloro and phenyl groups, which contribute to its distinct biological activity and potential as a therapeutic agent. Its ability to inhibit CDK2 selectively makes it a promising candidate for further drug development .
Properties
Molecular Formula |
C19H14Cl2N4 |
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Molecular Weight |
369.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H14Cl2N4/c1-12-7-18(24-16-9-14(20)8-15(21)10-16)25-19(23-12)17(11-22-25)13-5-3-2-4-6-13/h2-11,24H,1H3 |
InChI Key |
QPJLJHYFKLUSFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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